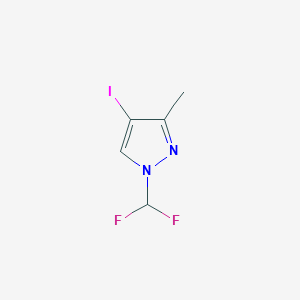

1-(difluoromethyl)-4-iodo-3-methyl-1H-pyrazole

Description

BenchChem offers high-quality 1-(difluoromethyl)-4-iodo-3-methyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(difluoromethyl)-4-iodo-3-methyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(difluoromethyl)-4-iodo-3-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F2IN2/c1-3-4(8)2-10(9-3)5(6)7/h2,5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHPZQRNOUVTKIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1I)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F2IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301250061 | |

| Record name | 1-(Difluoromethyl)-4-iodo-3-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301250061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217862-89-9 | |

| Record name | 1-(Difluoromethyl)-4-iodo-3-methyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217862-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Difluoromethyl)-4-iodo-3-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301250061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1-(difluoromethyl)-4-iodo-3-methyl-1H-pyrazole

Technical Whitepaper: Scalable Synthesis & Regiocontrol of 1-(difluoromethyl)-4-iodo-3-methyl-1H-pyrazole

Executive Summary

The synthesis of 1-(difluoromethyl)-4-iodo-3-methyl-1H-pyrazole represents a critical workflow in the development of modern agrochemicals (SDHI fungicides) and pharmaceutical bioisosteres. The target molecule combines three distinct functionalities—a lipophilic difluoromethyl group (

This guide details a robust, two-step synthetic strategy prioritizing regioselectivity and scalability . Unlike theoretical pathways, this protocol utilizes the "Iodination-First" strategy to leverage the stability of crystalline intermediates before introducing the sensitive difluoromethyl moiety via a difluorocarbene mechanism.

Part 1: Retrosynthetic Analysis & Strategy

The primary challenge in synthesizing 1-(difluoromethyl)-3-substituted pyrazoles is the tautomeric nature of the starting material, 3(5)-methylpyrazole. Direct alkylation often yields a mixture of 1,3- and 1,5-isomers.

Strategic Choice: The "Iodination-First" Pathway We select the iodination of the parent pyrazole prior to difluoromethylation.

-

Stability: 4-iodo-3-methyl-1H-pyrazole is a stable solid, allowing for easy purification and water removal (critical for the subsequent carbene step).

-

Electronic Activation: While the iodine atom is electron-withdrawing, the pyrazole nitrogen remains nucleophilic enough to trap difluorocarbenes.

-

Regiocontrol: Steric hindrance directs the bulky difluoromethyl group away from the C3-methyl, favoring the desired 1,3-isomer.

Figure 1: Retrosynthetic logic prioritizing the isolation of the stable iodinated intermediate.

Part 2: Detailed Synthetic Protocols

Step 1: Regioselective Iodination of 3-Methylpyrazole

Objective: Install the iodine atom at the C4 position with high efficiency. Mechanism: Electrophilic Aromatic Substitution (EAS).

Reagents & Materials:

-

3-Methylpyrazole (1.0 eq)

-

Iodine (

) (0.6 eq) -

Iodic Acid (

) (0.2 eq) or Periodic Acid ( -

Solvent: Acetic Acid (

) / Water (

Protocol:

-

Dissolution: Charge a reactor with 3-methylpyrazole and acetic acid/water.

-

Addition: Add iodine (

) followed by the oxidant ( -

Reaction: Heat to 80°C for 4–6 hours . Monitor via HPLC/TLC until starting material is <1%.

-

Quench: Cool to RT. Pour into ice water containing saturated sodium thiosulfate (

) to remove residual iodine (color change from dark brown to yellow/white). -

Isolation: The product, 4-iodo-3-methyl-1H-pyrazole , precipitates as a white to off-white solid. Filter, wash with cold water, and dry under vacuum.

Key Insight: This method avoids the use of expensive N-iodosuccinimide (NIS) and minimizes waste by recycling the iodide byproduct in situ [1].

Step 2: N-Difluoromethylation via Difluorocarbene

Objective: Install the

Reagents & Materials:

-

4-iodo-3-methyl-1H-pyrazole (1.0 eq)

-

Sodium Chlorodifluoroacetate (SCDA) (2.5 eq)

-

Base: Potassium Carbonate (

) (1.5 eq) - acts as a buffer/proton scavenger. -

Solvent: DMF or NMP (anhydrous).

-

Temperature: 95–100°C (Required for SCDA decarboxylation).

Protocol:

-

Setup: In a dry flask under inert atmosphere (

), dissolve 4-iodo-3-methyl-1H-pyrazole and -

Carbene Generation: Heat the mixture to 95°C . Slowly add SCDA (dissolved in DMF or as a solid) over 2 hours. Caution: Gas evolution (

) occurs. -

Mechanism: SCDA decarboxylates to form

. The pyrazole nitrogen (nucleophile) attacks the carbene, forming an anion which is rapidly protonated by traces of water or the solvent medium (or upon workup) to form the -

Workup: Cool to RT. Dilute with ethyl acetate and wash extensively with water/brine to remove DMF.

-

Purification (Isomer Separation):

-

The crude mixture typically contains the 1,3-isomer (Target) and 1,5-isomer (Byproduct) in a ratio ranging from 4:1 to 10:1, depending on concentration.

-

Separation: Silica gel column chromatography (Hexane/EtOAc gradient). The 1-(difluoromethyl)-3-methyl isomer is generally less polar (elutes first) due to the lack of steric clash compared to the 1,5-isomer.

-

Data Summary Table

| Parameter | Step 1: Iodination | Step 2: Difluoromethylation |

| Reagent | ||

| Solvent | AcOH / | DMF (Anhydrous) |

| Temp | 80°C | 95–100°C |

| Yield (Typical) | 85–92% | 60–75% (Combined isomers) |

| Major Isomer | N/A (Tautomer) | 1,3-dimethyl (Target) |

| Critical Safety | Exothermic |

Part 3: Mechanistic Visualization

The following diagram illustrates the difluorocarbene pathway and the steric factors governing the regioselectivity.

Figure 2: Mechanism of SCDA-mediated difluoromethylation and regiochemical divergence.

Part 4: Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

-

1H NMR (CDCl3, 400 MHz):

-

: Look for a characteristic triplet (due to H-F coupling) centered around

-

C3-Methyl: Singlet at

2.3–2.4 ppm. -

C5-H: Singlet (aromatic) at

7.5–7.8 ppm. -

Differentiation: In the 1,5-isomer, the methyl group is closer to the

, often causing a slight upfield shift and potential NOE (Nuclear Overhauser Effect) interactions between the methyl protons and the

-

: Look for a characteristic triplet (due to H-F coupling) centered around

-

19F NMR:

-

Doublet around

-95 to -100 ppm.

-

-

Mass Spectrometry (GC-MS/LC-MS):

-

Molecular ion

consistent with

-

References

-

Vasilevsky, S. F., et al. (2000). Direct iodination of 3- and 4-nitropyrazoles with a reagent based on iodine monochloride and silver sulfate.[1] Russian Chemical Bulletin. Link (Note: Describes analogous iodination efficiency principles).

-

Zafrani, Y., et al. (2013). S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Organic Letters, 15(19), 5036–5039. Link

-

Mykhailiuk, P. K. (2025).[2] N-Difluoromethylpyrazoles: in-demand and now available fluorinated building blocks. Arkivoc, 2025(5), 123-135. Link

-

Laxman, B., et al. (2019). Process for preparation of 3-(difluoromethyl)-4-iodo-1-methyl-1H-pyrazole.[3] World Intellectual Property Organization (WO2019150392A1). Link

Sources

The Definitive Guide to the Structural Elucidation of 1-(Difluoromethyl)-4-iodo-3-methyl-1H-pyrazole

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Significance of Fluorinated Pyrazoles

In the landscape of modern medicinal and agricultural chemistry, fluorinated heterocyclic compounds hold a position of prominence. The strategic introduction of fluorine atoms into a molecular scaffold can dramatically alter its physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. Among these valuable scaffolds, pyrazole derivatives are of particular interest due to their versatile biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] The subject of this guide, 1-(difluoromethyl)-4-iodo-3-methyl-1H-pyrazole, is a key exemplar of this class of compounds, representing a critical building block in the synthesis of novel agrochemicals and pharmaceuticals. Its structural elucidation is a paramount step in ensuring the quality, efficacy, and safety of the final products.

This guide provides a comprehensive, in-depth exploration of the methodologies and analytical techniques required for the unambiguous structure determination of 1-(difluoromethyl)-4-iodo-3-methyl-1H-pyrazole. We will delve into the rationale behind the selection of analytical methods, provide detailed experimental protocols, and offer insights into the interpretation of the resulting data, grounding our discussion in the principles of scientific integrity and expertise.

Molecular Structure Overview

The target molecule, 1-(difluoromethyl)-4-iodo-3-methyl-1H-pyrazole, possesses a unique combination of substituents on the pyrazole ring that present both challenges and opportunities for structural analysis.

Caption: Molecular structure of 1-(difluoromethyl)-4-iodo-3-methyl-1H-pyrazole.

Synthesis and Sample Preparation: A Validated Approach

A robust and well-characterized synthetic route is the foundation of any structural elucidation study. For 1-(difluoromethyl)-4-iodo-3-methyl-1H-pyrazole, a plausible and efficient synthesis can be adapted from established methods for related pyrazole derivatives.[2][3][4]

Proposed Synthetic Pathway

The synthesis commences with the cyclization of a suitably substituted diketone with methylhydrazine, followed by iodination and difluoromethylation.

Sources

- 1. researchgate.net [researchgate.net]

- 2. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]

- 3. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 4. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]

1-(difluoromethyl)-4-iodo-3-methyl-1H-pyrazole CAS number

An In-Depth Technical Guide to 1-(Difluoromethyl)-4-iodo-3-methyl-1H-pyrazole

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(difluoromethyl)-4-iodo-3-methyl-1H-pyrazole, a fluorinated heterocyclic compound of significant interest in contemporary chemical research. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's physicochemical properties, plausible synthetic strategies, potential applications, and essential safety protocols. The narrative emphasizes the rationale behind synthetic choices and the compound's role as a valuable building block, grounded in established chemical principles.

Introduction: The Strategic Importance of Fluorinated Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and agrochemical design, renowned for its metabolic stability and diverse biological activities.[1] The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity. The difluoromethyl group (-CHF₂) in particular, serves as a bioisostere for hydroxyl or thiol groups, capable of forming hydrogen bonds and thereby modulating interactions with biological targets.

1-(Difluoromethyl)-4-iodo-3-methyl-1H-pyrazole emerges as a highly functionalized building block. The presence of the iodo group at the 4-position provides a versatile handle for further chemical elaboration through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the synthesis of complex molecular architectures. This combination of a difluoromethyl group and a reactive iodine atom on a stable pyrazole core makes it a valuable intermediate for constructing novel pharmaceutical and agrochemical candidates.[2][3]

Physicochemical and Structural Characteristics

A summary of the key properties for 1-(difluoromethyl)-4-iodo-3-methyl-1H-pyrazole is presented below. These data are essential for planning reactions, purification, and analytical characterization.

| Property | Value | Source |

| CAS Number | Not explicitly assigned; handled under product codes. | |

| Molecular Formula | C₅H₅F₂IN₂ | |

| Molecular Weight | 258.01 g/mol | |

| Physical Form | Solid | |

| InChI Key | QHPZQRNOUVTKIE-UHFFFAOYSA-N | |

| SMILES String | Cc1nn(cc1I)C(F)F |

Note: While a specific CAS number for this exact isomer is not consistently available across public databases, it is often identified by chemical suppliers with internal product codes. Researchers should verify the identity of the compound through analytical data.

Synthetic Strategy: A Plausible Pathway

While a specific, peer-reviewed synthesis for 1-(difluoromethyl)-4-iodo-3-methyl-1H-pyrazole is not widely published, a logical and efficient synthetic route can be conceptualized based on established pyrazole chemistry. The following workflow outlines a high-probability pathway, starting from readily available precursors. The key steps involve the construction of the pyrazole ring, followed by iodination.

Proposed Synthetic Workflow

Caption: Proposed synthesis of 1-(difluoromethyl)-4-iodo-3-methyl-1H-pyrazole.

Step-by-Step Methodology and Rationale

-

Formation of the β-Diketone Equivalent (Node A to B): The synthesis would likely commence with a difluoroacetyl precursor. A common strategy in pyrazole synthesis involves the condensation of a β-dicarbonyl compound or an equivalent, such as an enaminone, with a hydrazine.[3] Starting with a difluoroacetyl source, one could generate a suitable enaminone intermediate. This step is critical as it establishes the carbon backbone of the target pyrazole ring.

-

Cyclocondensation (Node B to D): The core pyrazole ring is constructed via a cyclocondensation reaction. The enaminone intermediate (B) is reacted with methylhydrazine (C). This reaction typically proceeds under mild acidic or neutral conditions. The choice of methylhydrazine is crucial as it introduces the N-methyl group. It is important to note that this reaction can produce isomeric pyrazoles; therefore, purification and careful characterization are necessary to isolate the desired 1,3-substituted product (D).[4]

-

Electrophilic Iodination (Node D to F): The final step is the introduction of the iodine atom at the C4 position of the pyrazole ring. The pyrazole ring is electron-rich and susceptible to electrophilic substitution. The C4 position is typically the most reactive site for such substitutions. Reagents like N-Iodosuccinimide (NIS) or a combination of molecular iodine (I₂) and an oxidizing agent (like iodic acid, HIO₃) are effective for this transformation.[5] This step provides the final, highly functionalized product (F).

Applications in Research and Development

The structural motifs present in 1-(difluoromethyl)-4-iodo-3-methyl-1H-pyrazole make it a compound of high interest in both pharmaceutical and agrochemical research.

Drug Discovery

The pyrazole scaffold is a cornerstone in modern drug discovery, appearing in numerous approved drugs for treating cancers, inflammation, and infectious diseases.[1] The difluoromethyl group enhances drug-like properties, and the iodo-substituent allows for its use as an intermediate in the synthesis of more complex molecules. Molecular docking studies on similar difluoromethyl pyrazole derivatives have shown potential inhibitory activity against targets like cyclooxygenase-2 (COX-2), highlighting their relevance in developing anti-inflammatory agents.[6]

Agrochemicals

Many modern fungicides, particularly those acting as succinate dehydrogenase inhibitors (SDHIs), are based on a pyrazole-carboxamide core.[3] The precursor for many of these fungicides is 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a compound structurally related to the topic molecule.[3][4] The title compound serves as a key intermediate that could be converted to the corresponding carboxylic acid or other derivatives for the development of new, potent fungicides.[7]

Caption: Key application areas for the pyrazole scaffold.

Safety and Handling

1-(Difluoromethyl)-4-iodo-3-methyl-1H-pyrazole is classified as a hazardous substance and requires careful handling to minimize exposure.

GHS Hazard Classification

-

Pictogram: GHS06 (Skull and Crossbones)

-

Signal Word: Danger

-

Hazard Statements:

-

H301: Toxic if swallowed.

-

H319: Causes serious eye irritation.

-

Recommended Handling Protocols

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[8]

-

Personal Protective Equipment (PPE):

-

First Aid Measures:

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[8]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8]

-

If on Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[9]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[10]

Conclusion

1-(Difluoromethyl)-4-iodo-3-methyl-1H-pyrazole represents a strategically important synthetic intermediate. Its value is derived from the synergistic combination of a metabolically robust, biologically active pyrazole core, a property-modulating difluoromethyl group, and a synthetically versatile iodo-substituent. This unique constellation of features makes it a highly sought-after building block for creating novel and complex molecules targeting a wide array of applications in drug discovery and agrochemical science. Proper understanding of its synthesis, properties, and handling is paramount for researchers aiming to leverage its potential in their scientific endeavors.

References

-

Taylor & Francis Online. Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. [Link]

-

PubChem. 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide. [Link]

- Google Patents. Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyrazole Derivatives in Modern Drug Discovery. [Link]

-

ResearchGate. Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives. [Link]

-

Thieme. Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides. [Link]

-

PubChem. 1-(difluoromethyl)-1H-pyrazole. [Link]

-

Wikipedia. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. [Link]

-

PubChem. 4-Iodopyrazole. [Link]

-

Future Science. Pyrazole: an emerging privileged scaffold in drug discovery. [Link]

-

ResearchGate. Molecular docking and DFT study of 4-difluoromethyl pyrazole derivatives as cyclooxygenase-2 inhibitor. [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. thieme.de [thieme.de]

- 4. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 5. thieme-connect.de [thieme-connect.de]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to 1-(Difluoromethyl)-4-iodo-3-methyl-1H-pyrazole: A Versatile Scaffold for Modern Drug Discovery

Abstract: This technical guide provides an in-depth analysis of 1-(difluoromethyl)-4-iodo-3-methyl-1H-pyrazole, a highly functionalized heterocyclic compound with significant potential in medicinal chemistry and drug development. We will explore its structural attributes, synthesis, and strategic applications, with a focus on leveraging its unique chemical features for the creation of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to incorporate advanced building blocks into their discovery pipelines.

Introduction: The Strategic Value of Functionalized Pyrazoles

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs.[1][2] Its five-membered aromatic ring, containing two adjacent nitrogen atoms, provides a stable and versatile framework for constructing molecules with diverse pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[3][4] The therapeutic success of pyrazole-containing drugs such as Celecoxib, Sildenafil, and Ruxolitinib underscores the scaffold's importance in modern drug design.[1][5]

The subject of this guide, 1-(difluoromethyl)-4-iodo-3-methyl-1H-pyrazole, is not merely another pyrazole derivative. It is a strategically designed building block where each substituent serves a distinct and valuable purpose in drug discovery:

-

The 4-Iodo Group: This halogen atom is a synthetic chemist's gateway to molecular diversity. It serves as a highly efficient handle for a wide array of palladium- and copper-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.[6][7] This allows for the facile introduction of various aryl, heteroaryl, alkynyl, and amino moieties, enabling the systematic exploration of the chemical space around the pyrazole core to optimize target binding and pharmacokinetic properties.[8][9]

-

The 1-(Difluoromethyl) Group: The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, membrane permeability, and binding affinity. The difluoromethyl (-CHF2) group, in particular, is a valuable bioisostere for hydroxyl or thiol groups and can engage in favorable hydrogen bonding interactions with biological targets.[10] Its presence can significantly improve the drug-like properties of a molecule.

-

The 3-Methyl Group: This small alkyl group can play a crucial role in modulating the steric and electronic properties of the molecule, influencing its binding orientation and selectivity for a specific biological target.

This guide will dissect the synthesis of this potent building block, provide actionable protocols for its derivatization, and explore its application in the rational design of next-generation therapeutics.

Physicochemical Properties and Structural Data

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application. The key identifiers and properties of 1-(difluoromethyl)-4-iodo-3-methyl-1H-pyrazole are summarized below.

| Property | Value |

| IUPAC Name | 1-(difluoromethyl)-4-iodo-3-methyl-1H-pyrazole |

| Molecular Formula | C₅H₅F₂IN₂[11][12] |

| Molecular Weight | 258.01 g/mol [11][12] |

| Appearance | Solid (typical for similar compounds)[11] |

| SMILES String | Cc1nn(cc1I)C(F)F[11] |

| InChI Key | QHPZQRNOUVTKIE-UHFFFAOYSA-N[11] |

| CAS Number | Not readily available for this specific isomer, but related structures are indexed. |

| MDL Number | MFCD15146436[11][12] |

Synthesis and Functionalization Strategy

The synthesis of polysubstituted pyrazoles is a well-trodden path in organic chemistry, with the most common method being the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5] The synthesis of 1-(difluoromethyl)-4-iodo-3-methyl-1H-pyrazole requires a multi-step, regioselective approach.

General Synthetic Rationale

A logical synthetic pathway involves the initial formation of the 3-methyl-1H-pyrazole core, followed by sequential, regioselective N-difluoromethylation and C-iodination. The order of these steps is critical to avoid undesired side products and achieve high yields. Iodination at the C4 position of the pyrazole ring is typically achieved through electrophilic substitution.[8]

Proposed Synthetic Workflow

The following workflow outlines a plausible route for the synthesis of the title compound, based on established methodologies for pyrazole functionalization.[8][13]

Caption: Proposed synthetic workflow for 1-(difluoromethyl)-4-iodo-3-methyl-1H-pyrazole.

Experimental Protocol: Synthesis of 1-(Difluoromethyl)-4-iodo-3-methyl-1H-pyrazole

Disclaimer: This is a representative protocol based on established chemical principles.[8][14] Researchers must adapt it based on their specific laboratory conditions and conduct appropriate safety assessments.

Step 1: N-Difluoromethylation of 3-Methyl-1H-pyrazole

-

To a solution of 3-methyl-1H-pyrazole (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Stir the suspension vigorously at room temperature.

-

Introduce the difluoromethylating agent (e.g., sodium chlorodifluoroacetate or a similar precursor that generates difluorocarbene) portion-wise at a controlled temperature (e.g., 80-100 °C).

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography to yield 1-(difluoromethyl)-3-methyl-1H-pyrazole.

Step 2: C4-Iodination

-

Dissolve the 1-(difluoromethyl)-3-methyl-1H-pyrazole (1.0 eq) from the previous step in acetonitrile.

-

Add elemental iodine (I₂, 1.1 eq) and ceric ammonium nitrate (CAN, 1.1 eq) to the solution.[9] Alternatively, N-iodosuccinimide (NIS) can be used as the iodinating agent.

-

Stir the reaction mixture at room temperature, protecting it from light.

-

Monitor the reaction's progress by TLC or LC-MS.

-

Once the reaction is complete, quench with an aqueous solution of sodium thiosulfate to remove excess iodine.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify the final product, 1-(difluoromethyl)-4-iodo-3-methyl-1H-pyrazole, by column chromatography or recrystallization.

Applications in Drug Discovery

The true value of 1-(difluoromethyl)-4-iodo-3-methyl-1H-pyrazole lies in its application as a versatile intermediate for constructing libraries of potential drug candidates.

Core Scaffold for Kinase Inhibitors

The pyrazole scaffold is a prominent feature in many kinase inhibitors. The 4-iodo position provides a perfect anchor point for Suzuki-Miyaura or Sonogashira coupling reactions, allowing the introduction of aryl, heteroaryl, or alkynyl groups that can target the hinge region or other key pockets of a kinase active site.[7]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. 1-(Difluoromethyl)-4-iodo-3-methyl-1H-pyrazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 13. Pyrazole synthesis [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

Technical Guide: Regioselective Synthesis of 1-(Difluoromethyl)-4-iodo-3-methyl-1H-pyrazole

[1][2]

Executive Summary

-

Target Molecule: 1-(difluoromethyl)-4-iodo-3-methyl-1H-pyrazole[1][2]

-

Core Challenge: The N-difluoromethylation of 3-methylpyrazole typically yields a ~1:1 mixture of the desired 1,3-isomer and the undesired 1,5-isomer .[1][2] Due to the steric similarity of the proton (H) and methyl (Me) groups flanking the pyrazole nitrogens, intrinsic regiocontrol is difficult.[2]

-

Solution: A scalable two-step protocol involving phase-transfer catalyzed difluoromethylation followed by high-efficiency fractional distillation and subsequent electrophilic iodination .[1][2]

Retrosynthetic Analysis

The strategic disconnection focuses on the C4–I bond and the N1–CF₂H bond.[1][2]

-

Disconnection 1 (C4-I): Electrophilic aromatic substitution (iodination) is highly selective for the C4 position of the pyrazole ring due to the electronic enrichment of this site.[1][2]

-

Disconnection 2 (N1-CF₂H): The difluoromethyl group is introduced via a difluorocarbene (:CF₂) mechanism.[1][2] This step is the source of regiochemical complexity.[1][2]

Figure 1: Retrosynthetic tree illustrating the stepwise construction of the target scaffold.

Step-by-Step Experimental Protocol

Step 1: N-Difluoromethylation of 3-Methylpyrazole

This step utilizes chlorodifluoromethane (Freon-22) as the difluorocarbene source.[1][2] The reaction is biphasic and requires a phase-transfer catalyst (PTC) to facilitate the interaction between the base (in the aqueous phase) and the pyrazole/carbene precursor (in the organic phase).[1][2]

Reaction Scheme:

Protocol:

-

Setup: Equip a 1L pressure-rated glass reactor or autoclave with a mechanical stirrer and a gas inlet tube.

-

Charging: Add 3-methylpyrazole (1.0 eq) , Dioxane (5-10 volumes) , and 30-40% aqueous NaOH (3.0 eq) .

-

Catalyst: Add Triethylbenzylammonium chloride (TEBA) or Tetrabutylammonium bromide (TBAB) (0.05 eq) as the phase transfer catalyst.[1][2]

-

Addition: Heat the mixture to 70–75 °C . Slowly bubble Chlorodifluoromethane (ClCF₂H) gas into the reaction mixture. Note: If using a sealed autoclave, pressurize to 2-3 bar.

-

Monitoring: Monitor consumption of starting material via GC-MS. The reaction typically reaches completion in 4–6 hours.[1][2]

-

Workup: Cool to room temperature. Dilute with water and extract with dichloromethane (DCM).[1][2] Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[2]

Data & Isomer Separation: The crude product is a ~1:1 mixture of isomers.[1][2] Separation is critical.

| Isomer | Structure | Boiling Point (approx.) |

| 1,3-Isomer (Target) | 1-(difluoromethyl)-3-methylpyrazole | 117.3 °C |

| 1,5-Isomer (Byproduct) | 1-(difluoromethyl)-5-methylpyrazole | 118.6 °C |

-

Purification Strategy: Due to the extremely narrow boiling point difference (~1.3 °C), standard distillation is ineffective.[2] You must use fractional distillation with a high-efficiency column (e.g., spinning band column or a packed column with >20 theoretical plates).[1][2]

-

Chromatography Alternative: If distillation is not feasible, flash chromatography on silica gel (Gradient: Hexane/EtOAc) can separate the isomers, though the 1,5-isomer typically elutes slightly faster due to steric shielding of the nitrogen lone pairs.[2]

Step 2: C4-Iodination

Once the pure 1-(difluoromethyl)-3-methylpyrazole is isolated, iodination is straightforward and highly regioselective for the 4-position.[1][2]

Reagents: N-Iodosuccinimide (NIS) is recommended for mild, clean conversion.[1][2] Alternatively, Iodine (I₂) with an oxidant (HIO₃ or H₂O₂).[2]

Protocol:

-

Dissolution: Dissolve 1-(difluoromethyl)-3-methylpyrazole (1.0 eq) in Acetonitrile (MeCN) or DMF .[1][2]

-

Iodination: Add N-Iodosuccinimide (NIS, 1.1 eq) portion-wise at room temperature (25 °C).

-

Reaction: Stir for 2–4 hours. The reaction is usually exothermic; cooling may be required on larger scales.[1][2]

-

Quench: Quench with 10% aqueous sodium thiosulfate (Na₂S₂O₃) to remove excess iodine species.

-

Isolation: Extract with Ethyl Acetate. Wash with water and brine.[1][2] Dry and concentrate.

-

Final Purification: Recrystallize from Ethanol/Water or Heptane if necessary. The product is typically a white to off-white solid.[1][2]

Mechanistic Insights & Regioselectivity

Understanding the lack of regioselectivity in Step 1 is crucial for process control.[1][2]

-

Tautomeric Equilibrium: 3-methylpyrazole exists in equilibrium between the 3-methyl-1H-pyrazole (A) and 5-methyl-1H-pyrazole (B) tautomers.[1][2]

-

Difluorocarbene Attack: The electrophilic singlet carbene (:CF₂) attacks the nucleophilic nitrogen.[1][2]

-

Sterics vs. Electronics:

-

The N1 position in the 3-methyl tautomer is less sterically hindered (adjacent to H).[1][2]

-

The N1 position in the 5-methyl tautomer is more hindered (adjacent to Methyl).[1][2]

-

However, the rapid tautomeric exchange and the high reactivity of the carbene species lead to a statistical mixture (approx. 50:50 to 60:40 favoring the 1,3-isomer).[1][2]

-

Figure 2: Mechanistic pathway showing the origin of isomer formation via tautomeric equilibrium.

Key Technical Specifications

| Parameter | Specification |

| Molecular Formula | C₅H₅F₂IN₂ |

| Molecular Weight | 258.01 g/mol |

| Appearance | White to pale yellow solid |

| Purity Requirement | >98% (HPLC) |

| 19F NMR Signature | Doublet (~ -95 ppm, J_HF ~ 60 Hz) characteristic of N-CF₂H |

| Storage | 2-8°C, protect from light (Iodine stability) |

Safety & Handling

-

Chlorodifluoromethane (Freon-22): Gaseous at room temperature.[1][2] Ozone-depleting substance (ensure regulatory compliance). Use in a well-ventilated fume hood or sealed autoclave.[1][2]

-

N-Iodosuccinimide (NIS): Irritant.[1][2][5] Store at 2-8°C.[1][2][3]

-

Difluoromethyl Pyrazoles: Potential biological activity (SDHI analogs); handle with standard PPE (gloves, goggles, lab coat).[2]

References

-

Ugrak, B. et al. (2025).[2][6] "N-Difluoromethylpyrazoles: in-demand and now available fluorinated building blocks."[1][2] Arkivoc, 2025(5), 123-135.[2] Link

- Key Reference: Describes the separation of 1,3- and 1,5-isomers using efficient distillation and subsequent functionaliz

-

Sigma-Aldrich. "Product Specification: 1-(Difluoromethyl)-4-iodo-3-methyl-1H-pyrazole."[1][2] Link[2]

-

Li, H. et al. (2021).[2] "Synthesis of Difluoromethylated Pyrazoles by the [3 + 2] Cycloaddition." Journal of Organic Chemistry, 86(24).[2] Link[2]

- Context: Discusses alternative cyclization strategies for C-CF2H pyrazoles, contrasting with the N-CF2H requirement here.

-

ChemScene. "Safety Data Sheet: 1-(Difluoromethyl)-4-iodo-1H-pyrazole." Link

- Source: Safety and handling d

Sources

- 1. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]

- 2. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 3. 1041205-43-9|1-(Difluoromethyl)-4-iodo-1H-pyrazole|BLD Pharm [bldpharm.com]

- 4. chemscene.com [chemscene.com]

- 5. biosynth.com [biosynth.com]

- 6. arkat-usa.org [arkat-usa.org]

An In-Depth Technical Guide to the Stability of 1-(difluoromethyl)-4-iodo-3-methyl-1H-pyrazole

Introduction

For researchers, scientists, and professionals in drug development, understanding the intrinsic stability of a molecule is paramount. It dictates storage conditions, formulation strategies, and ultimately, the viability of a compound as a therapeutic agent. This guide provides a comprehensive technical overview of the stability of 1-(difluoromethyl)-4-iodo-3-methyl-1H-pyrazole, a heterocyclic compound featuring a unique combination of substituents that are of high interest in modern medicinal chemistry.

The pyrazole core is a privileged scaffold in numerous pharmaceuticals. The introduction of a difluoromethyl group can enhance metabolic stability and act as a lipophilic hydrogen bond donor, while the iodo substituent serves as a crucial handle for synthetic diversification through cross-coupling reactions.[1] However, this combination also introduces potential stability liabilities. This document will delve into the predicted stability of this molecule under various stress conditions, provide a robust protocol for experimental verification, and offer expert guidance on handling and storage.

Molecular Structure and Predicted Physicochemical Influences

The stability of 1-(difluoromethyl)-4-iodo-3-methyl-1H-pyrazole is a direct consequence of its constituent parts: the pyrazole ring, a methyl group, an iodo group, and a difluoromethyl group.

-

Pyrazole Ring: This aromatic heterocycle is generally stable, showing resistance to non-catalytic oxidation and reduction.[2] Its electron-rich nature, however, can make it susceptible to electrophilic attack.

-

3-Methyl Group: This electron-donating group can slightly increase the electron density of the pyrazole ring, potentially influencing its susceptibility to oxidation.

-

4-Iodo Group: The carbon-iodine bond is the most probable point of instability, particularly under photolytic and certain thermal conditions.[3][4][5][6] Cleavage of this bond can initiate degradation cascades.

-

1-(difluoromethyl) Group: While often incorporated to improve metabolic stability, the C-F bonds in a difluoromethyl group attached to a nitrogen heterocycle can be labile under hydrolytic conditions, especially in the absence of strong electron-withdrawing groups on the ring.[7][8]

Predicted Stability Profile and Degradation Pathways

Based on the analysis of structurally related compounds, a predictive stability profile for 1-(difluoromethyl)-4-iodo-3-methyl-1H-pyrazole can be established.

Thermal Stability

The compound is expected to be stable at ambient and moderately elevated temperatures. However, based on data for 4-iodopyrazole, decomposition is likely to occur at temperatures exceeding 130°C, with significant degradation at 160°C.[3] The primary thermal degradation pathway is anticipated to be homolytic cleavage of the C-I bond, leading to the formation of radical species that can subsequently polymerize or react with other molecules.

Photostability

A significant liability of this molecule is its susceptibility to photodegradation. Aromatic iodides are known to absorb UV light, leading to the cleavage of the C-I bond.[4][5][6] This deiodination is a common degradation pathway for iodinated pharmaceutical compounds.[9] Exposure to sunlight or artificial light sources with a UV component will likely result in the formation of 1-(difluoromethyl)-3-methyl-1H-pyrazole and elemental iodine or iodide.

Hydrolytic Stability

The stability of the difluoromethyl group is the primary concern under hydrolytic conditions. Studies on α-difluoromethyl pyrroles have shown that the C-F bonds can be labile.[7][8]

-

Acidic Conditions: In strong acidic media (e.g., 1 M HCl) at elevated temperatures, protonation of the pyrazole ring may facilitate the hydrolysis of the difluoromethyl group to a formyl group, and subsequently to a carboxylic acid.

-

Basic Conditions: Under strong basic conditions (e.g., 1 M NaOH), direct nucleophilic attack on the difluoromethyl group could also lead to its degradation.

Oxidative Stability

While the pyrazole ring itself is relatively resistant to oxidation, the presence of the iodo substituent presents a potential site for oxidative degradation.[3] Strong oxidizing agents, such as hydrogen peroxide, could potentially oxidize the iodine, leading to the formation of hypervalent iodine species or cleavage of the C-I bond. The difluoromethyl group, being electron-withdrawing, may slightly decrease the susceptibility of the pyrazole ring to oxidation.

Predicted Degradation Pathways Visualization

The following diagram illustrates the potential degradation pathways of 1-(difluoromethyl)-4-iodo-3-methyl-1H-pyrazole under various stress conditions.

Caption: Predicted degradation pathways under different stress conditions.

Recommended Handling and Storage

To ensure the long-term integrity of 1-(difluoromethyl)-4-iodo-3-methyl-1H-pyrazole, the following handling and storage procedures are recommended:

-

Storage Conditions: Store the solid compound in a cool, dry, and dark place. A temperature of 2-8°C is advisable. Keep the container tightly sealed to protect from moisture and oxygen. For enhanced protection, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.

-

Light Protection: Due to its photosensitivity, the compound should be stored in amber vials or containers wrapped in aluminum foil.

-

Solutions: Solutions of the compound, particularly in protic or aqueous solvents, should be prepared fresh. For short-term storage, use dry, aprotic solvents and store at low temperatures (e.g., -20°C).

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to experimentally confirm the predicted stability profile and to develop a stability-indicating analytical method.[10][11] An extent of 5-20% degradation is generally considered optimal for these studies.[12]

Workflow for Forced Degradation Study

Caption: Workflow for a typical forced degradation study.

Stress Conditions

The following table outlines the recommended conditions for the forced degradation study. A control sample (protected from stress) should be analyzed concurrently.

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Thermal | Solid State | 80°C | 5 days |

| Photolytic | Solution (in Quartz Cuvette) | Ambient | 12 days (Sunlight) or specified UV exposure |

| Acidic Hydrolysis | 1 M HCl | 70°C | 4 hours |

| Basic Hydrolysis | 1 M NaOH | 70°C | 2 hours |

| Oxidative | 30% H₂O₂ | 40°C | 30 minutes |

Table based on typical forced degradation conditions.[12]

Step-by-Step Methodology

-

Stock Solution Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of 1 mg/mL.

-

Sample Preparation for Stress Testing:

-

For liquid-phase stress tests (hydrolysis, oxidation): Dilute the stock solution with the respective stressor solution (e.g., 1 M HCl, 1 M NaOH, 30% H₂O₂) to a final concentration of approximately 100 µg/mL.

-

For photolytic stress: Dilute the stock solution with a 50:50 mixture of acetonitrile and water to the same final concentration in a quartz cuvette.

-

For thermal stress: Place the solid compound in an oven at the specified temperature.

-

-

Stress Exposure: Expose the samples to the conditions outlined in the table above.

-

Sample Quenching/Neutralization:

-

After the specified duration, cool the samples to room temperature.

-

Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

-

For the solid thermal stress sample, dissolve it in the mobile phase to the target concentration.

-

-

Analysis: Analyze all samples (including the control) using a validated stability-indicating HPLC-UV method.

Stability-Indicating HPLC-UV Method

A stability-indicating method is one that can separate the active pharmaceutical ingredient (API) from its degradation products.[13][14][15] The following provides a starting point for method development:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

-

Gradient Program: Start with a low percentage of B, and gradually increase to elute any more nonpolar degradation products.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by the UV absorbance maximum of the parent compound.

-

Injection Volume: 10 µL

Conclusion

1-(difluoromethyl)-4-iodo-3-methyl-1H-pyrazole is a molecule of significant interest, but its unique substitution pattern necessitates a thorough understanding of its stability. This guide provides a predictive framework based on established chemical principles and data from analogous structures. The primary stability concerns are photodegradation via C-I bond cleavage and potential hydrolysis of the difluoromethyl group under harsh acidic or basic conditions. The provided experimental protocol for a forced degradation study offers a robust methodology for researchers to obtain empirical data, which is crucial for the successful development of any new chemical entity. By following these guidelines, scientists can ensure the integrity of their research and make informed decisions throughout the drug development process.

References

- Benchchem. (n.d.). Stability of 4-iodopyrazole under different reaction conditions.

- ResearchGate. (n.d.). Forced degradation of API and formulation under various stress condition.

- International Journal of Scientific Development and Research. (n.d.). Stability indicating study by using different analytical techniques.

- ResearchGate. (n.d.). Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles.

- Benchchem. (n.d.). The Strategic Role of 4-Iodopyrazole in Modern Medicinal Chemistry: A Comparative Guide.

- Royal Society of Chemistry. (n.d.). Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles.

- Pharmaceutical Outsourcing. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.

- ResearchGate. (n.d.). Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives.

- ResearchGate. (n.d.). Photodecomposition of iodinated contrast media and subsequent formation of toxic iodinated moieties during final disinfection with chlorinated oxidants.

- PubMed. (2020, January 31). Direct C-H difluoromethylation of heterocycles via organic photoredox catalysis.

- National Institutes of Health. (2025, November 23). Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives.

- National Institutes of Health. (2020, January 31). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis.

- Royal Society of Chemistry. (2021, June 2). Late-stage difluoromethylation: concepts, developments and perspective.

- AERU. (n.d.). 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (Ref: NOA449410).

- ChemRxiv. (n.d.). Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals.

- Chromatography Online. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

- MDPI. (2020, December 17). 5-Iodo-1-Arylpyrazoles as Potential Benchmarks for Investigating the Tuning of the Halogen Bonding.

- Asian Journal of Research in Chemistry. (n.d.). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from Asian Journal of Research in Chemistry.

- Royal Society of Chemistry. (2023, May 17). Electrochemically enabled oxidative aromatization of pyrazolines.

- ResearchGate. (2025, September 12). Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways.

- National Institutes of Health. (2025, October 7). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds.

- Google Patents. (n.d.). WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.

- National Institutes of Health. (n.d.). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs.

- ResearchGate. (2025, August 6). Electrosynthesis of 4-iodopyrazole and its derivatives.

- MDPI. (n.d.). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds.

- National Institutes of Health. (2021, March 27). Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review.

- Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.

- ScienceDirect. (2023, April 15). Degradation of iodinated X-ray contrast media by advanced oxidation processes.

- Royal Society of Chemistry. (2025, September 11). Iodinated disinfection byproduct formation from iohexol in sunlit and chlorinated urban wastewaters.

- ResearchGate. (n.d.). Exploring the Effect of Electron Withdrawing Groups on Optoelectronic Properties of Pyrazole Derivatives as Efficient Donor and Acceptor Materials for Photovoltaic Devices.

- ResearchGate. (n.d.). Iodine‐Catalyzed Ring Opening of 1,1‐Diacylcyclopropanes for Synthesis of Fully Substituted Pyrazole Derivatives.

- Synfacts. (n.d.). A Scalable Route to N-Difluoromethylated Heterocycles.

- MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.

- National Institutes of Health. (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions.

- MDPI. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.

- Taylor & Francis Online. (n.d.). Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential anticancer agents.

- Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

- Synform. (2018, November 19). Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides.

- MDPI. (2022, May 20). Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment.

- Royal Society of Chemistry. (2025, November 10). Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors.

- International Journal of Pharmaceutical Investigation. (n.d.). Stability Indicating HPTLC Method Development and Validation for Quantification of Favipiravir in Bulk and Commercial Film Coate.

- Sigma-Aldrich. (n.d.). 4-Iodopyrazole 99 3469-69-0.

- Sciforum. (2024, November 15). A novel method of iodination and azo bond formation by nitrogen triiodide.

- MDPI. (n.d.). Recent Progress in Organic Inhibitors for Anticorrosion in Complex Acid Environments.

- PubMed. (2014, February 1). Photodegradation of Iodinated Trihalomethanes in Aqueous Solution by UV 254 Irradiation.

- ACS Publications. (n.d.). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept.

- PubMed. (2021, July 20). Investigating the formation of iodinated aromatic disinfection by-products in chlorine/phenol/iodide system.

- MDPI. (2023, December 18). Monofluoromethylation of N-Heterocyclic Compounds.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Electrochemically enabled oxidative aromatization of pyrazolines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00671A [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Iodinated disinfection byproduct formation from iohexol in sunlit and chlorinated urban wastewaters - Environmental Science: Water Research & Technology (RSC Publishing) DOI:10.1039/D5EW00709G [pubs.rsc.org]

- 6. Photodegradation of iodinated trihalomethanes in aqueous solution by UV 254 irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ajpsonline.com [ajpsonline.com]

- 11. ajrconline.org [ajrconline.org]

- 12. researchgate.net [researchgate.net]

- 13. ijsdr.org [ijsdr.org]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 1-(difluoromethyl)-4-iodo-3-methyl-1H-pyrazole in organic solvents

An In-Depth Technical Guide: Solubility of 1-(difluoromethyl)-4-iodo-3-methyl-1H-pyrazole in Organic Solvents

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(difluoromethyl)-4-iodo-3-methyl-1H-pyrazole, a fluorinated heterocyclic compound with significant potential as a building block in agrochemical and pharmaceutical synthesis. Given the scarcity of published empirical data for this specific molecule, this document establishes a robust theoretical solubility profile by leveraging fundamental principles of physical organic chemistry and drawing comparisons with structurally analogous pyrazole derivatives. We delve into the physicochemical properties of the target molecule, assessing how its distinct functional groups—the polar pyrazole core, the lipophilic difluoromethyl group, the polarizable iodo-substituent, and the nonpolar methyl group—collectively influence its interaction with a diverse range of organic solvents. The guide culminates in a detailed, field-proven experimental protocol for the quantitative determination of its solubility, providing researchers with a practical framework for generating the precise data needed for process development, reaction optimization, and formulation.

Introduction

1.1 The Pyrazole Scaffold in Modern Chemistry The pyrazole ring is a privileged five-membered aromatic heterocycle that serves as a cornerstone in medicinal chemistry and organic synthesis.[1] While not abundant in nature, synthetic pyrazole-containing compounds are featured in over 50 commercially available drugs, targeting a wide array of clinical disorders.[1] The unique electronic properties of the pyrazole ring, including its ability to act as both a hydrogen bond donor and acceptor, allow it to serve as a versatile bioisostere for other aromatic systems, often improving critical physicochemical properties such as lipophilicity and solubility.[1] This adaptability makes pyrazole derivatives indispensable tools for fine-tuning the biological activity and pharmacokinetic profiles of lead compounds.

1.2 Profile of 1-(difluoromethyl)-4-iodo-3-methyl-1H-pyrazole The subject of this guide, 1-(difluoromethyl)-4-iodo-3-methyl-1H-pyrazole, is a halogenated and fluorinated pyrazole derivative. Its structure suggests its utility as a synthetic intermediate, analogous to other key building blocks like 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA), which is crucial for the synthesis of a new class of succinate dehydrogenase inhibitor (SDHI) fungicides.[2][3][4] The introduction of a difluoromethyl group is a common strategy in drug design to enhance metabolic stability and modulate lipophilicity, while the iodo-substituent provides a reactive handle for further functionalization via cross-coupling reactions.

1.3 The Critical Role of Solubility in Process Chemistry and Drug Development A thorough understanding of a compound's solubility is paramount for its successful application in research and development. Solubility data dictates the choice of solvents for chemical reactions, ensuring reactants are in the same phase to facilitate efficient collision and transformation. It is the foundational principle for purification techniques such as recrystallization, isolation via extraction, and chromatographic separation.[5] In pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) directly impacts its formulation, dissolution rate, and ultimately, its bioavailability. Therefore, characterizing the solubility of a novel intermediate like 1-(difluoromethyl)-4-iodo-3-methyl-1H-pyrazole is a critical first step in unlocking its synthetic potential.

Physicochemical Properties of 1-(Difluoromethyl)-4-iodo-3-methyl-1H-pyrazole

The predicted solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₅H₅F₂IN₂ | |

| Molecular Weight | 258.01 g/mol | |

| Appearance | Solid | |

| SMILES String | Cc1nn(cc1I)C(F)F | |

| InChI Key | QHPZQRNOUVTKIE-UHFFFAOYSA-N |

2.1 Structural Analysis and Polarity Assessment The solubility behavior of 1-(difluoromethyl)-4-iodo-3-methyl-1H-pyrazole is a direct consequence of the interplay between its constituent functional groups:

-

Pyrazole Ring: The heterocyclic core is aromatic and contains two nitrogen atoms. The pyridine-like nitrogen (N2) can act as a hydrogen bond acceptor, contributing to the molecule's polarity.

-

Difluoromethyl Group (-CHF₂): While the C-F bonds are highly polar, the overall group is considered lipophilic and can reduce aqueous solubility. It primarily engages in dipole-dipole interactions rather than hydrogen bonding.

-

Iodo Group (-I): The iodine atom is large and highly polarizable, allowing for van der Waals and dipole-induced dipole interactions. It adds significant molecular weight and is generally considered a lipophilic substituent.

-

Methyl Group (-CH₃): This is a small, nonpolar, and lipophilic group.

Collectively, these features create a molecule of moderate polarity with a significant nonpolar character. The principle of "like dissolves like" suggests that the compound will exhibit preferential solubility in solvents of intermediate polarity and will likely be less soluble in highly polar (like water) or highly nonpolar (like alkanes) solvents.[5]

Theoretical and Predicted Solubility Profile

In the absence of direct, published quantitative data, we can construct a reliable theoretical solubility profile based on established chemical principles and data from analogous compounds. The primary factors influencing solubility are polarity, temperature, and molecular size.[6]

3.1 The "Like Dissolves Like" Principle Applied The molecule's mixed polarity suggests a nuanced solubility profile:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Solubility is expected to be moderate to good. The solvent's ability to hydrogen bond can interact favorably with the pyrazole nitrogen atoms. Recrystallization of similar pyrazole amides from ethanol supports this prediction.[7]

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, THF): Good solubility is anticipated in these solvents due to strong dipole-dipole interactions between the solvent and the polar functionalities of the pyrazole ring and the C-F bonds.

-

Solvents of Intermediate Polarity (e.g., Dichloromethane, Chloroform): These solvents should be effective at dissolving the compound, balancing the interactions with both the polar and nonpolar regions of the molecule.

-

Nonpolar Solvents (e.g., Toluene, Hexane): Solubility is predicted to be low. While the nonpolar methyl and iodo groups have some affinity for these solvents, the polar pyrazole core will limit overall dissolution.

3.2 Influence of Temperature For most solid organic compounds, solubility in a liquid solvent increases with temperature.[6][8] This principle is fundamental to the purification technique of recrystallization. By dissolving the solute in a hot solvent to the point of saturation and then allowing it to cool, the decreased solubility at lower temperatures forces the compound to crystallize, leaving impurities behind in the solution. This behavior is expected for 1-(difluoromethyl)-4-iodo-3-methyl-1H-pyrazole and can be exploited for its purification.

Experimental Protocol for Quantitative Solubility Determination

To move beyond theoretical prediction, empirical data must be generated. The following protocol describes a robust gravimetric method for determining the solubility of the title compound in various organic solvents. This method is self-validating as it relies on reaching thermodynamic equilibrium.

4.1 Objective To quantitatively determine the solubility of 1-(difluoromethyl)-4-iodo-3-methyl-1H-pyrazole in a selected panel of organic solvents at a controlled temperature (e.g., 25 °C).

4.2 Materials and Equipment

-

1-(difluoromethyl)-4-iodo-3-methyl-1H-pyrazole (high purity)

-

Selected organic solvents (analytical grade): Methanol, Ethanol, Acetonitrile, Acetone, Dichloromethane, Toluene, n-Hexane

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or small flasks with screw caps

-

Constant temperature shaker bath or orbital shaker in a temperature-controlled room

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible membrane)

-

Pre-weighed glass vials for evaporation

-

Vacuum oven or rotary evaporator

4.3 Experimental Workflow Diagram

Caption: Factors influencing the solubility of the target compound.

Conclusion and Future Directions

This guide establishes a foundational understanding of the solubility of 1-(difluoromethyl)-4-iodo-3-methyl-1H-pyrazole in organic solvents. Based on a detailed structural analysis, the compound is predicted to have good solubility in polar aprotic and moderately polar solvents, with lower solubility in highly nonpolar or highly polar protic solvents. This profile suggests that purification via recrystallization from an alcohol or a mixed solvent system is a viable strategy.

References

- Solubility of Things. (n.d.). Pyrazole.

- Yin, J., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy.

- AAT Bioquest. (2022, April 18). What factors affect solubility?

- University of Toronto. (2023, August 31). Solubility of Organic Compounds.

-

Shao, X., et al. (2016). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN111303035A - Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

-

Chemistry LibreTexts. (2026, January 27). 13.3: Factors Affecting Solubility. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

- Google Patents. (n.d.). CN111362874B - Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 3. thieme.de [thieme.de]

- 4. CN111303035A - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]

- 5. chem.ws [chem.ws]

- 6. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 7. mdpi.com [mdpi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to 1-(difluoromethyl)-4-iodo-3-methyl-1H-pyrazole: A Cornerstone Precursor for Modern SDHI Fungicides

Abstract

The relentless pursuit of robust and effective crop protection agents has positioned pyrazole carboxamides at the forefront of modern fungicide development. Central to the synthesis of many leading succinate dehydrogenase inhibitor (SDHI) fungicides is the pivotal precursor, 1-(difluoromethyl)-4-iodo-3-methyl-1H-pyrazole. This technical guide provides an in-depth exploration of this key intermediate, detailing its synthesis, chemical utility, and critical role in the production of high-value agrochemicals. We will dissect the synthetic pathways, explain the causal chemistry behind protocol choices, and illustrate its transformation into a commercially significant fungicide. This document is intended for researchers, chemists, and professionals in the agrochemical and pharmaceutical industries who are engaged in the discovery and development of novel active ingredients.

Introduction: The Significance of the Pyrazole Moiety in Agrochemicals

The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid scaffold is a validated toxophore of exceptional importance in the agrochemical industry.[1][2][3] This core structure is the foundation for a multitude of highly successful commercial fungicides, including fluxapyroxad, bixafen, isopyrazam, and sedaxane.[1][3] These compounds belong to the succinate dehydrogenase inhibitor (SDHI) class, which disrupts the fungal mitochondrial respiratory chain, a mode of action critical for controlling a broad spectrum of plant diseases.[1][3][4][5]

The incorporation of a difluoromethyl (CF2H) group at the 3-position of the pyrazole ring is a strategic choice in molecular design. Compared to the more common trifluoromethyl group, the CF2H moiety offers a nuanced modulation of the molecule's physicochemical properties. It can enhance metabolic stability, lipophilicity, and bioavailability while also having the unique ability to act as a hydrogen bond donor, which can lead to stronger binding affinity with the target enzyme.[6][7][8]

The 4-iodo substituent on the pyrazole ring serves as a versatile chemical handle. Its presence is a deliberate synthetic strategy, enabling efficient and regioselective introduction of diverse aryl or heteroaryl moieties through well-established palladium-catalyzed cross-coupling reactions.[9][10] This modular approach allows for the rapid generation of extensive chemical libraries to explore structure-activity relationships (SAR) and optimize fungicidal potency.

Synthesis of the 1-(difluoromethyl)-4-iodo-3-methyl-1H-pyrazole Precursor

The industrial synthesis of this key precursor is a multi-step process optimized for yield, purity, and cost-effectiveness. While various routes exist, a common and illustrative pathway involves the initial construction of the pyrazole ring followed by a regioselective iodination step.

Core Synthesis: Building the Pyrazole Ring

A foundational method for creating the core pyrazole structure, 3-(difluoromethyl)-1-methyl-1H-pyrazole, often starts from difluoroacetoacetic acid esters.[4][11]

Exemplary Protocol: Synthesis of Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate [4][11]

-

Condensation: Ethyl difluoroacetoacetate is reacted with a trialkyl orthoformate (e.g., triethyl orthoformate) in the presence of acetic anhydride.[4][11]

-

Causality: The acetic anhydride acts as a dehydrating agent and promoter, facilitating the formation of an enol ether intermediate, alkyl 2-alkoxymethylene-4,4-difluoro-3-oxobutyrate. This step is crucial for setting up the subsequent cyclization.[11]

-

-

Cyclization: The intermediate is then reacted with methylhydrazine.[4][11]

-

Causality: Methylhydrazine acts as a binucleophile. One nitrogen atom attacks the carbonyl carbon, and the other attacks the β-carbon of the enol ether system, leading to a cyclization-condensation reaction that forms the pyrazole ring. The reaction is typically performed in a two-phase system with a weak base to neutralize the acid formed during the reaction, driving it to completion.[11]

-

-

Purification: The resulting crude ester is purified, often by concentration and recrystallization from a suitable solvent system like toluene and petroleum ether, to yield the desired product as a crystalline solid.[11]

Regioselective Iodination

With the core pyrazole ester in hand, the next critical step is the introduction of the iodine atom at the C4 position. This is a vital functionalization that transforms the stable pyrazole into a versatile synthetic intermediate.

Exemplary Protocol: Iodination of 1-(difluoromethyl)-3-methyl-1H-pyrazole

-

Reaction Setup: The starting pyrazole is dissolved in a suitable solvent like dichloromethane.

-

Reagent Addition: An iodinating agent, such as iodine monochloride (ICl), is added to the solution. A weak base, like lithium carbonate (Li₂CO₃), is often included.[9]

-

Causality: The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. The C4 position is typically the most nucleophilic and sterically accessible site for such a reaction. ICl provides a source of electrophilic iodine (I+). The Li₂CO₃ is essential to neutralize the HCl generated during the reaction, preventing side reactions and improving product selectivity and yield.[9]

-

-

Workup and Purification: The reaction is quenched, and the product is extracted and purified via standard methods like column chromatography to yield pure 1-(difluoromethyl)-4-iodo-3-methyl-1H-pyrazole.

The overall synthetic workflow is summarized in the diagram below.

Diagram 1: Synthetic workflow for 1-(difluoromethyl)-4-iodo-3-methyl-1H-pyrazole.

Application in Fungicide Synthesis: A Case Study of Fluxapyroxad

The true value of 1-(difluoromethyl)-4-iodo-3-methyl-1H-pyrazole lies in its role as a building block. To create a potent fungicide, this pyrazole core must be coupled with another specifically designed aromatic fragment. A prime example is the synthesis of Fluxapyroxad (Xemium®), a highly successful fungicide from BASF.[12]

The molecular structure of Fluxapyroxad is 3-(difluoromethyl)-1-methyl-N-(3′,4′,5′-trifluorobiphenyl-2-yl)pyrazole-4-carboxamide.[13] Its synthesis demonstrates the utility of the 4-iodo precursor, although commercial routes often start from the corresponding carboxylic acid, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, which is then activated and coupled.[13][14]

Conceptual Synthetic Pathway to Fluxapyroxad:

-

Activation of the Pyrazole Core: 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is converted to its more reactive acid chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[14]

-

Synthesis of the Aniline Fragment: The second key intermediate, 3',4',5'-trifluorobiphenyl-2-amine, is prepared. This is often achieved via a transition metal-catalyzed cross-coupling reaction, such as a Suzuki or Negishi coupling, between an appropriate aniline derivative and a trifluorophenyl boronic acid or organozinc reagent.[14]

-

Amide Coupling: The pyrazole-4-carbonyl chloride is reacted with the 3',4',5'-trifluorobiphenyl-2-amine in the presence of a base (e.g., triethylamine or pyridine) to form the final amide bond, yielding Fluxapyroxad.[14][15]

The following diagram illustrates this crucial amide bond formation step.

Diagram 2: The final amide coupling step in the synthesis of Fluxapyroxad.

Mechanism of Action: Succinate Dehydrogenase Inhibition

Fungicides derived from this pyrazole precursor, like Fluxapyroxad, function as Succinate Dehydrogenase Inhibitors (SDHIs).[1][5][12] SDH, also known as Complex II, is a critical enzyme complex embedded in the inner mitochondrial membrane of fungal cells.[1][3][16]

The process is as follows:

-

Target Binding: The SDHI molecule binds to the ubiquinone-binding site (Qp site) of the SDH enzyme complex.[3] Molecular docking studies have shown that the pyrazole carboxamide core forms crucial hydrogen bonds with key amino acid residues, such as Tyrosine and Tryptophan, within this site.[1][3]

-

Inhibition of Electron Transport: This binding physically blocks the enzyme from converting succinate to fumarate, a key step in the Krebs cycle. More importantly, it halts the transfer of electrons from succinate to the electron transport chain.[5]

-

Energy Depletion: By disrupting the electron transport chain, the fungus is unable to produce ATP, its primary energy currency.

-

Cellular Effects: This energy crisis leads to the inhibition of spore germination, germ tube elongation, and mycelial growth, ultimately causing fungal cell death.[5][17] The disruption can also lead to observable morphological changes, such as damaged cell walls and abnormal mitochondria.[17]

Diagram 3: Mechanism of action of pyrazole fungicides as SDH inhibitors.

Conclusion

1-(difluoromethyl)-4-iodo-3-methyl-1H-pyrazole is more than just a chemical intermediate; it is a testament to the power of strategic molecular design in modern agrochemistry. Its carefully selected substituents—the activity-enhancing difluoromethyl group and the synthetically versatile iodo group—make it an ideal and highly valuable precursor for a generation of broad-spectrum, high-efficacy SDHI fungicides. Understanding the synthesis and chemical logic behind this key building block provides critical insights for scientists and researchers dedicated to developing the next wave of innovative crop protection solutions. The continued exploration of derivatives from this core scaffold promises to yield fungicides with improved potency, tailored spectrums of activity, and enhanced environmental profiles.

References

- CN111303035A - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid. Google Patents.

-

Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Eureka. Available from: [Link]

-

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Wikipedia. Available from: [Link]

-

Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. ACS Publications. Available from: [Link]

-